molecular formula C10H7ClN2O B8675492 2-Chloro-4-pyridin-3-yloxy-pyridine

2-Chloro-4-pyridin-3-yloxy-pyridine

Cat. No.: B8675492
M. Wt: 206.63 g/mol
InChI Key: MAYSVJKOHYVHTH-UHFFFAOYSA-N
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Description

2-Chloro-4-pyridin-3-yloxy-pyridine is a heterocyclic compound featuring a pyridine backbone substituted with a chlorine atom at the 2-position and a pyridin-3-yloxy group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Key properties such as molecular weight (~300–500 g/mol) and melting points (268–287°C) are inferred from structurally related compounds in the evidence .

Properties

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

2-chloro-4-pyridin-3-yloxypyridine

InChI

InChI=1S/C10H7ClN2O/c11-10-6-8(3-5-13-10)14-9-2-1-4-12-7-9/h1-7H

InChI Key

MAYSVJKOHYVHTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OC2=CC(=NC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight critical differences between 2-Chloro-4-pyridin-3-yloxy-pyridine and structurally analogous pyridine derivatives:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Properties Biological Activity (if reported)
This compound Cl (2), pyridin-3-yloxy (4) ~350–400* N/A Electron-withdrawing groups enhance reactivity Not explicitly reported
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Cl (2), amino (2), substituted phenyl (4,5) 466–545 268–287 High nitrogen content (10–12.5%) improves hydrogen bonding Moderate antimicrobial activity
2-Chloro-4-iodo-3-methylpyridine Cl (2), I (4), CH₃ (3) ~268.5 N/A Halogen diversity (Cl, I) increases cross-coupling potential Not reported
4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine OCH₃ (4), TMS-ethynyl (3), NH₂ (2) ~278.4 N/A Methoxy and silyl groups enhance lipophilicity Not reported

Key Comparative Insights:

Substituent Effects on Reactivity: The chlorine atom in this compound acts as a leaving group, facilitating nucleophilic substitution reactions. This contrasts with amino-substituted analogs (e.g., 2-amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine), where the amino group enhances hydrogen bonding but reduces electrophilicity .

Thermal Stability :

  • Compounds with bulky substituents (e.g., substituted phenyl groups) show higher melting points (268–287°C) compared to simpler pyridines, likely due to increased crystal lattice energy .

Biological Activity: Amino-substituted pyridines demonstrate moderate antimicrobial activity (e.g., against E. coli and S. aureus), attributed to their ability to disrupt microbial cell membranes . The pyridin-3-yloxy group in the target compound may offer similar bioactivity, but direct evidence is lacking.

Synthetic Flexibility :

  • Methoxy and silyl-substituted pyridines (e.g., 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine) are tailored for click chemistry or silicon-based functionalization, whereas the target compound’s pyridin-3-yloxy group may favor π-π stacking in drug design .

Research Implications and Gaps

  • Materials Science : Its planar structure could aid in designing conductive polymers, though experimental data on conductivity are absent in the evidence.
  • Unresolved Questions : The compound’s solubility, toxicity, and exact synthetic yields require further investigation. Comparative studies with iodinated or brominated analogs could clarify halogen-specific effects .

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